N-(3,5-dichlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(3,5-dichlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide typically involves a multi-step process:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinazolinone intermediate with a thiol compound under suitable conditions.
Acylation: The final step involves the acylation of the sulfanyl-substituted quinazolinone with 3,5-dichlorophenylacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Biological Studies: The compound can be used to investigate biological pathways and molecular targets.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetamide: Lacks the dihydro moiety.
N-(3,5-dichlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetamide: Contains a thio instead of a sulfanyl group.
Uniqueness
N-(3,5-dichlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is unique due to the presence of both the quinazolinone core and the sulfanyl group, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H15Cl2N3O2S |
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Molecular Weight |
456.3 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C22H15Cl2N3O2S/c23-14-10-15(24)12-16(11-14)25-20(28)13-30-22-26-19-9-5-4-8-18(19)21(29)27(22)17-6-2-1-3-7-17/h1-12H,13H2,(H,25,28) |
InChI Key |
IDIXVJISQXQQHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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